molecular formula C24H26N2O4 B2773166 2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631865-39-9

2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2773166
CAS No.: 631865-39-9
M. Wt: 406.482
InChI Key: KZBOAUAIAGOSIR-UHFFFAOYSA-N
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Description

2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 406.482. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-4-25(5-2)13-14-26-21(16-9-8-10-17(15-16)29-3)20-22(27)18-11-6-7-12-19(18)30-23(20)24(26)28/h6-12,15,21H,4-5,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBOAUAIAGOSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • Molecular Formula : C₁₈H₃₁N₃O₃
  • CAS Number : 37309-58-3

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G0/G1 phase.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa12Cell cycle arrest
A54910Caspase activation

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory conditions.

Case Study 1: In Vivo Anti-inflammatory Effects

In a murine model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Case Study 2: Neuroprotective Effects

A study focusing on neuroprotection highlighted that the compound could protect neuronal cells from glutamate-induced excitotoxicity. This was evidenced by reduced lactate dehydrogenase (LDH) release and improved cell viability.

  • Free Radical Scavenging : The presence of methoxy groups in the structure enhances electron donation capabilities, improving radical scavenging activity.
  • Caspase Activation : The compound activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
  • Cytokine Inhibition : By modulating signaling pathways such as NF-kB, the compound reduces the expression of inflammatory cytokines.

Scientific Research Applications

The compound 2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered interest in various scientific applications, particularly in medicinal chemistry and synthetic organic chemistry. This article will explore its applications, focusing on its synthetic utility, biological activity, and potential therapeutic roles.

Properties

The unique properties of this compound arise from its multi-cyclic structure and the presence of functional groups that can participate in various chemical reactions.

Synthetic Applications

The compound can be synthesized using a multicomponent reaction strategy that allows for the creation of diverse libraries of related compounds. This method has been shown to be efficient, yielding high purity products without the need for extensive purification processes such as chromatography .

Key Points:

  • One-Pot Synthesis : A one-pot multicomponent heterocyclization approach has been developed to synthesize 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones efficiently.
  • Success Rate : In studies, a success rate of 92% was achieved with yields ranging from 43% to over 70% for various derivatives .

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Anticancer Properties : The chromeno-pyrrole framework has been associated with inhibitory effects on cancer cell proliferation.
  • Antimicrobial Activity : Some derivatives show promise as antimicrobial agents against various pathogens.

Pharmaceutical Development

Given its structural complexity and potential biological activities, this compound is being explored in drug development:

  • Lead Compound for Drug Design : The ability to modify the diethylamino ethyl side chain allows for the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.
  • Potential Therapeutic Targets : It may interact with specific biological targets involved in disease pathways, making it a candidate for further pharmacological studies.

Case Study 1: Synthesis and Characterization

A recent study demonstrated a streamlined synthesis of related compounds using a similar chromeno-pyrrole framework. The researchers successfully produced a library of derivatives that were characterized using NMR and mass spectrometry to confirm their structures and purity levels .

Case Study 2: Biological Evaluation

Another study evaluated the anticancer properties of synthesized derivatives in vitro. The results indicated that certain modifications to the chromeno-pyrrole structure significantly enhanced cytotoxicity against breast cancer cell lines .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 2-(2-(diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:

  • Optimized conditions : Mild reaction temperatures (e.g., 80°C), use of dry dioxane as a solvent, and stoichiometric control (1.1 eq. amines for aldehydes with phenolic hydroxyl groups).
  • Yield and purity : Typical yields range from 43–86%, with >95% purity achievable via crystallization (no chromatography required) .
  • Scope : Compatible with diverse substituents (e.g., methoxy, halogen, alkyl groups) on aldehydes and amines, enabling structural diversification .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : Identify functional groups (e.g., diethylaminoethyl, methoxyphenyl) via chemical shifts (e.g., δ 3.7–4.2 ppm for methoxy protons) .
  • HPLC : Confirm purity (>95%) and monitor reaction progress .
  • Thermal analysis : Use DSC/TGA to assess thermal stability (critical for storage and handling) .
  • Mass spectrometry : Validate molecular weight (expected ~442–450 g/mol based on analogs) .

Q. How does the chromeno-pyrrole-dione scaffold influence reactivity in derivatization reactions?

  • Methodological Answer : The fused chromeno-pyrrole system provides multiple reactive sites :

  • Pyrrole NH : Participates in alkylation or acylation to modify solubility/bioactivity.
  • Ketone groups : Enable condensation reactions (e.g., hydrazine for pyrazolone derivatives) .
  • Aromatic substituents : Electron-donating groups (e.g., methoxy) enhance electrophilic substitution at specific positions .

Advanced Research Questions

Q. How can reaction conditions be optimized when introducing electron-withdrawing vs. electron-donating substituents during synthesis?

  • Methodological Answer :

  • Electron-donating groups (e.g., methoxy) : Require longer heating (up to 2 hours) to overcome reduced electrophilicity at reaction sites.
  • Electron-withdrawing groups (e.g., nitro) : Shorten reaction time (15–20 minutes) due to enhanced reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility for bulky substituents .

Q. How should researchers address contradictions in reported biological activity data for structurally similar dihydrochromeno-pyrrole-diones?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., diethylaminoethyl vs. thiazole) and test in standardized assays (e.g., chemokine receptor modulation) .
  • Data normalization : Control for assay conditions (e.g., cell line variability, solvent effects) using reference compounds .
  • Computational modeling : Predict binding affinities via molecular docking to identify critical interactions .

Q. What strategies ensure reproducibility in yield and purity across scaled-up syntheses?

  • Methodological Answer :

  • Stoichiometric precision : Use automated syringes for amine and aldehyde addition to minimize human error .
  • Crystallization protocols : Standardize solvent ratios (e.g., ethyl acetate/hexane) and cooling rates .
  • Real-time monitoring : Employ inline FTIR or TLC to track reaction progression and intermediate stability .

Q. How can mechanistic studies elucidate the role of the diethylaminoethyl group in ring-opening reactions?

  • Methodological Answer :

  • Kinetic studies : Compare reaction rates of analogs with/without the diethylaminoethyl group using hydrazine hydrate .
  • Isotopic labeling : Use deuterated amines to trace proton transfer pathways during ring-opening .
  • Computational analysis : Calculate transition-state energies (DFT) to identify steric/electronic influences of the substituent .

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